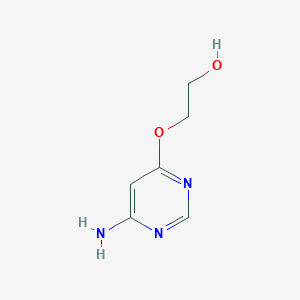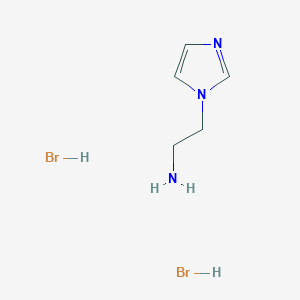
Diethyl(2-sulfanylethyl)azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-sulfanylethyl)azanium;chloride, also known as DSEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. DSEA is a zwitterionic compound that contains a positively charged nitrogen atom and a negatively charged sulfur atom. It is a white crystalline powder that is soluble in water and other polar solvents. In
Mécanisme D'action
The mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride is not fully understood, but it is believed to involve the interaction of the positively charged nitrogen and negatively charged sulfur with various biological molecules. In proteins, the thiol group of cysteine can react with the nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride to form a thioether bond, which can alter the structure and function of the protein. In cell membranes, the nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride can interact with negatively charged phospholipids, allowing it to penetrate the membrane and enter the cell.
Effets Biochimiques Et Physiologiques
Diethyl(2-sulfanylethyl)azanium;chloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Diethyl(2-sulfanylethyl)azanium;chloride can modify cysteine residues in proteins, scavenge free radicals and reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Diethyl(2-sulfanylethyl)azanium;chloride can reduce oxidative stress and inflammation in animal models of arthritis and asthma. Diethyl(2-sulfanylethyl)azanium;chloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl(2-sulfanylethyl)azanium;chloride has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It can be used to modify cysteine residues in proteins, deliver drugs to cells, and study the structure and function of proteins. However, Diethyl(2-sulfanylethyl)azanium;chloride also has some limitations. It can react with other thiol-containing molecules, which can limit its specificity. It can also be toxic at high concentrations, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on Diethyl(2-sulfanylethyl)azanium;chloride. One area of interest is the development of new drug delivery systems using Diethyl(2-sulfanylethyl)azanium;chloride. This could involve the synthesis of new Diethyl(2-sulfanylethyl)azanium;chloride derivatives with improved properties, such as increased specificity and reduced toxicity. Another area of interest is the study of the mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride in more detail. This could involve the use of advanced techniques such as X-ray crystallography and NMR spectroscopy to study the interaction of Diethyl(2-sulfanylethyl)azanium;chloride with biological molecules. Finally, the potential therapeutic applications of Diethyl(2-sulfanylethyl)azanium;chloride in various diseases should be explored further, including neurodegenerative diseases, cancer, and chronic inflammatory diseases.
Conclusion
In conclusion, Diethyl(2-sulfanylethyl)azanium;chloride is a promising compound with potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. Its ability to modify cysteine residues in proteins, deliver drugs to cells, and scavenge free radicals and reactive oxygen species make it a valuable tool for studying biological systems. Further research is needed to fully understand the mechanism of action of Diethyl(2-sulfanylethyl)azanium;chloride and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Diethyl(2-sulfanylethyl)azanium;chloride involves the reaction of 2-chloroethyl sulfide with diethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure Diethyl(2-sulfanylethyl)azanium;chloride. The yield of Diethyl(2-sulfanylethyl)azanium;chloride is typically around 70%.
Applications De Recherche Scientifique
Diethyl(2-sulfanylethyl)azanium;chloride has been extensively studied for its potential applications in various scientific fields. In biochemistry, Diethyl(2-sulfanylethyl)azanium;chloride has been used as a reagent for the modification of cysteine residues in proteins. The thiol group of cysteine can react with the positively charged nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride to form a stable thioether bond, which can be used to introduce new functional groups into proteins. This method has been used to study the structure and function of proteins, as well as to design new protein-based drugs.
In pharmacology, Diethyl(2-sulfanylethyl)azanium;chloride has been investigated for its potential as a drug delivery system. The positively charged nitrogen of Diethyl(2-sulfanylethyl)azanium;chloride can interact with negatively charged cell membranes, allowing it to penetrate cells and deliver drugs to specific targets. This method has been used to deliver anticancer drugs to cancer cells, as well as to deliver drugs to the central nervous system.
In medicine, Diethyl(2-sulfanylethyl)azanium;chloride has been studied for its potential as an antioxidant and anti-inflammatory agent. The sulfur atom of Diethyl(2-sulfanylethyl)azanium;chloride can scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells. Diethyl(2-sulfanylethyl)azanium;chloride has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic diseases such as arthritis and asthma.
Propriétés
Numéro CAS |
185463-71-2 |
|---|---|
Nom du produit |
Diethyl(2-sulfanylethyl)azanium;chloride |
Formule moléculaire |
C6H16ClNS |
Poids moléculaire |
169.72 g/mol |
Nom IUPAC |
diethyl(2-sulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H |
Clé InChI |
QAXLTZBBDSDRPW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCS.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCS.[Cl-] |
Autres numéros CAS |
1942-52-5 |
Pictogrammes |
Irritant |
Synonymes |
2-DIETHYLAMINO ETHANETHIOL HCL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



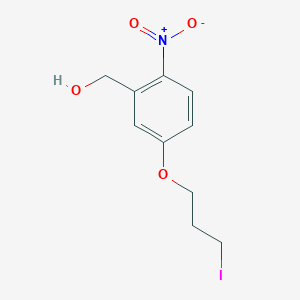

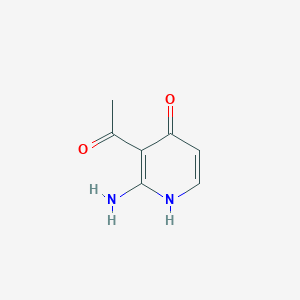
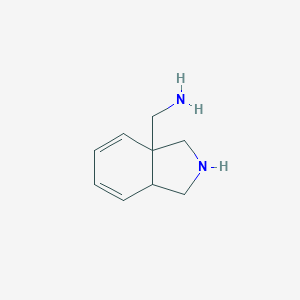
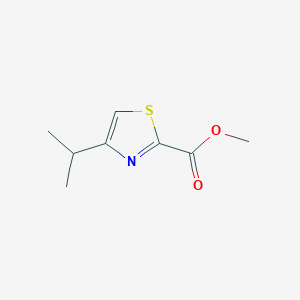
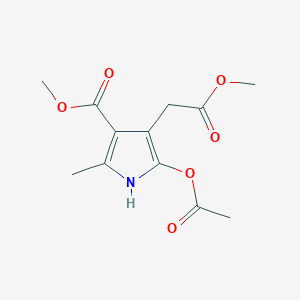
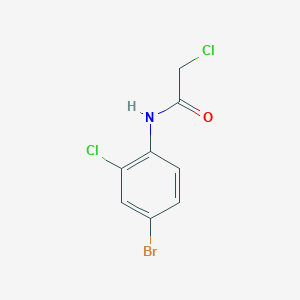
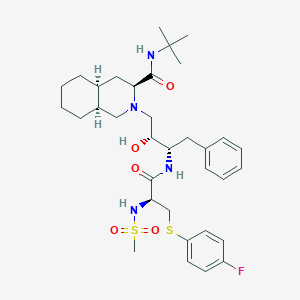
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
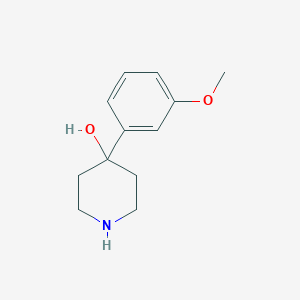
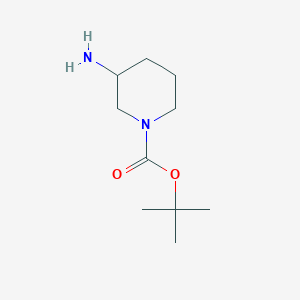
![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)
